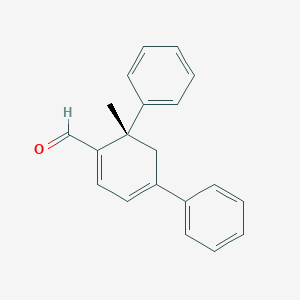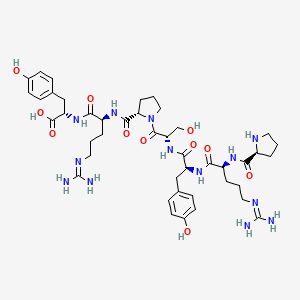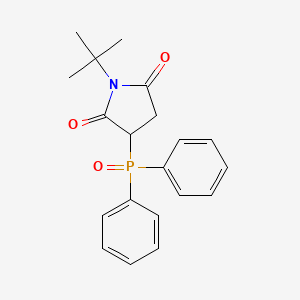
3-(9H-Fluoren-2-YL)but-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(9H-Fluoren-2-YL)but-2-enenitrile: is a chemical compound with the molecular formula C17H11N It is characterized by the presence of a fluorenyl group attached to a butenenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(9H-Fluoren-2-YL)but-2-enenitrile typically involves the reaction of fluorenyl derivatives with appropriate nitrile precursors. One common method involves the use of fluorenyl bromide and acrylonitrile in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 3-(9H-Fluoren-2-YL)but-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluorenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles like bromine or nitronium ions in the presence of Lewis acids.
Major Products Formed:
Oxidation: Fluorenone derivatives.
Reduction: Primary amines.
Substitution: Halogenated or nitrated fluorenyl derivatives.
Scientific Research Applications
Chemistry: 3-(9H-Fluoren-2-YL)but-2-enenitrile is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a fluorescent probe due to its fluorenyl group, which exhibits strong fluorescence properties. It is also studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore the potential medicinal applications of this compound. Its derivatives may exhibit pharmacological activities, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of 3-(9H-Fluoren-2-YL)but-2-enenitrile involves its interaction with molecular targets through its functional groups. The fluorenyl group can engage in π-π stacking interactions, while the nitrile group can form hydrogen bonds or coordinate with metal ions. These interactions influence the compound’s reactivity and its ability to modulate biological pathways.
Comparison with Similar Compounds
Fluorenone: A structurally related compound with a ketone group instead of a nitrile group.
Fluorene: The parent hydrocarbon without the nitrile or butene groups.
9-Fluorenylmethanol: A derivative with a hydroxymethyl group.
Uniqueness: 3-(9H-Fluoren-2-YL)but-2-enenitrile is unique due to the presence of both the fluorenyl and butenenitrile moieties. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill.
Properties
CAS No. |
919301-80-7 |
|---|---|
Molecular Formula |
C17H13N |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
3-(9H-fluoren-2-yl)but-2-enenitrile |
InChI |
InChI=1S/C17H13N/c1-12(8-9-18)13-6-7-17-15(10-13)11-14-4-2-3-5-16(14)17/h2-8,10H,11H2,1H3 |
InChI Key |
KODCDUUNZGEIGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC#N)C1=CC2=C(C=C1)C3=CC=CC=C3C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-[(4-methylphenyl)sulfonyl]-2-phenyl-](/img/structure/B14190583.png)
![1-[(2S,3S,4S)-1,4-dimethyl-3-phenylazetidin-2-yl]pentan-1-one](/img/structure/B14190589.png)

![2,4,6-Trimethyl-N-[4-(2-phenylethenyl)phenyl]aniline](/img/structure/B14190601.png)
![3-{1-[(Prop-2-en-1-yl)amino]ethylidene}oxolan-2-one](/img/structure/B14190611.png)



![N-[3-(Diethylamino)butyl]thiourea](/img/structure/B14190641.png)


